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molecular formula C12H9ClFNO2 B8437579 5-(2-chloro-4-fluorophenyl)-4-methyl-1H-pyrrole-3-carboxylic acid

5-(2-chloro-4-fluorophenyl)-4-methyl-1H-pyrrole-3-carboxylic acid

Cat. No. B8437579
M. Wt: 253.65 g/mol
InChI Key: OYPVMVOKQBDBNY-UHFFFAOYSA-N
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Patent
US08487117B2

Procedure details

To a solution of methyl 5-(2-chloro-4-fluorophenyl)-4-methyl-1H-pyrrole-3-carboxylate (0.64 g, 2.4 mmol) in methanol (10 ml) was added 5N NaOH (10 ml) and the mixture was stirred at 80° C. for 4.0 h. The reaction mixture was concentrated on a rotary evaporator. To the residue was added water and washed with Et2O. The resulting solution was neutralized with conc HCl and extracted with ethyl acetate. The organic layer was washed with water and brine, then dried over sodium sulfate and concentrated on a rotary evaporator to give the title compound (610 mg, quant) as a brown solid.
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1[NH:13][CH:12]=[C:11]([C:14]([O:16]C)=[O:15])[C:10]=1[CH3:18].[OH-].[Na+]>CO>[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1[NH:13][CH:12]=[C:11]([C:14]([OH:16])=[O:15])[C:10]=1[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
0.64 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)C1=C(C(=CN1)C(=O)OC)C
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 4.0 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated on a rotary evaporator
ADDITION
Type
ADDITION
Details
To the residue was added water
WASH
Type
WASH
Details
washed with Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)F)C1=C(C(=CN1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 610 mg
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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